1,5-Dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1h-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,5-Dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1h-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C12H19ClN6 and its molecular weight is 282.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,5-Dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and antifungal activities.
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H17ClN6
- CAS Number : 1177352-06-5
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazole derivatives. The compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 16 μg/mL |
These findings suggest that the compound may interact with bacterial DNA gyrase and topoisomerase IV, inhibiting their function and disrupting bacterial replication processes .
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines. Notable findings include:
Cell Line | IC50 (μM) |
---|---|
A549 (lung cancer) | 0.83 ± 0.07 |
MCF-7 (breast cancer) | 0.15 ± 0.08 |
HeLa (cervical cancer) | 2.85 ± 0.74 |
These results indicate that the compound has a strong inhibitory effect on tumor cell proliferation and may act as a potential c-Met kinase inhibitor .
Antifungal Activity
The compound also demonstrates antifungal properties against various strains. In a comparative study:
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Trichophyton violaceum | 6.25 μg/mL |
Epidermophyton floccosum | 1.5 μg/mL |
These results indicate that the compound can inhibit fungal growth effectively and may be useful in treating fungal infections .
The biological activity of this compound is attributed to its ability to form hydrogen bonds with key amino acid residues in target proteins such as DNA gyrase and topoisomerase IV. This interaction disrupts essential cellular processes in bacteria and cancer cells.
Structure-Activity Relationship (SAR)
Studies suggest that modifications in the molecular structure significantly influence biological activity:
- Compounds with longer alkyl chains exhibit enhanced antibacterial properties.
- Electron-donating groups on aromatic rings improve anticancer efficacy.
Case Studies
- Antibacterial Evaluation : A study conducted using microbroth dilution methods demonstrated that derivatives of triazolo[4,3-a]pyrazine showed promising antibacterial activities comparable to established antibiotics like ampicillin .
- Anticancer Screening : In vitro assays revealed that certain derivatives exhibited IC50 values significantly lower than those of existing chemotherapeutics across multiple cancer cell lines .
Properties
IUPAC Name |
1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6.ClH/c1-8-10(13)11(16-17(8)2)12-15-14-9-6-4-3-5-7-18(9)12;/h3-7,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZGAIOWASTYKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=NN=C3N2CCCCC3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.